molecular formula C10H13BrClNO B15269988 2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol

2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol

Cat. No.: B15269988
M. Wt: 278.57 g/mol
InChI Key: QJJDGPMZAIABPL-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol (CAS 1822642-03-4) is a halogenated phenolic compound of high interest in advanced chemical and biochemical research. With a molecular formula of C 10 H 13 BrClNO and a molecular weight of 278.57 g/mol, it features a phenol ring substituted with bromo and chloro groups, as well as a branched 1-amino-2-methylpropyl chain . This unique structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of both halogen atoms and an amino group on the molecule makes it a valuable precursor for the development of more complex chemical entities, such as Schiff base ligands, which are widely used in coordination chemistry and for creating compounds with investigational biological activity . Based on its structural features, researchers are exploring its applications in various fields. The compound may serve as a key intermediate in the synthesis of molecules being investigated for their potential enzyme inhibition properties . The amine group can act as a hydrogen bond donor and acceptor, potentially enabling interactions with biological targets, while the bromine atom can be a site for further functionalization via metal-catalyzed cross-coupling reactions . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-bromo-6-chlorophenol

InChI

InChI=1S/C10H13BrClNO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3

InChI Key

QJJDGPMZAIABPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)Br)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol typically involves multiple steps. One common method starts with the bromination and chlorination of phenol derivatives, followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic ring enable selective substitution reactions under controlled conditions:

Reaction TypeConditionsProductYieldKey Reference
Bromine displacementKOH/EtOH, 80°C, 6 hr4-hydroxy-6-chloro-2-(1-amino-2-methylpropyl)phenol72%
Chlorine displacementCuCN/DMF, 120°C, 12 hr4-bromo-6-cyano-2-(1-amino-2-methylpropyl)phenol58%
Simultaneous dehalogenationH<sub>2</sub>/Pd-C, 50 psi2-(1-amino-2-methylpropyl)phenol89%

The bromine atom demonstrates higher reactivity than chlorine in polar aprotic solvents due to its lower bond dissociation energy (Br-C: 276 kJ/mol vs. Cl-C: 397 kJ/mol) .

Condensation Reactions

The primary amine group participates in Schiff base formation and related condensations:

ReagentConditionsProduct StructureApplication
2-hydroxy-1-naphthaldehydeEtOH reflux, 4 hrNaphthoxazole derivativeAntimicrobial agent
Pyridine-2-carboxaldehydeMicrowave, 100°C, 30 minBidentate ligandCoordination chemistry
AcetylacetoneCH<sub>3</sub>CN, RT, 24 hrβ-Diketimine complexFluorescent probe development

Schiff base derivatives exhibit enhanced biological activity, with MIC values against Staphylococcus aureus as low as 10 µg/mL .

Coordination Chemistry

The compound acts as a polydentate ligand through multiple donor sites:

Metal IonCoordination SitesComplex GeometryStability Constant (log β)
Ni(II)Phenolic O, Amino NSquare planar14.2 ± 0.3
Cu(II)Phenolic O, Amino N, HalogenOctahedral16.8 ± 0.5
Fe(III)Phenolic O (bridged)Tetrahedral12.9 ± 0.4

Key findings:

  • Ni(II) complexes show 85% inhibition of Candida tropicalis at 30 µg/mL

  • Cu(II) derivatives demonstrate redox activity with E<sub>1/2</sub> = +0.34 V vs. SCE

  • Iron complexes catalyze Fenton-like reactions with k<sub>obs</sub> = 2.7 × 10<sup>-3</sup> s<sup>-1</sup>

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

ReactionElectrophilePositionRelative Rate (k<sub>rel</sub>)
NitrationNO<sub>2</sub><sup>+</sup>Para to -OH1.00 (reference)
SulfonationSO<sub>3</sub>Meta to -NH<sub>2</sub>0.67
Friedel-CraftsAcCl/AlCl<sub>3</sub>Ortho to Br0.42

Steric hindrance from the 2-methylpropyl group reduces reactivity at positions 3 and 5 by 38% compared to unsubstituted analogs .

Redox Reactions

The phenolic hydroxyl group participates in oxidation processes:

Oxidizing AgentConditionsProductE<sub>ox</sub> (V)
K<sub>3</sub>[Fe(CN)<sub>6</sub>]pH 7.4, 25°CQuinone derivative+0.51
O<sub>2</sub>/Cu(II)Aqueous NaOHPolymeric etherN/A
H<sub>2</sub>O<sub>2</sub>Fe(II) catalystRing-opening products-

Quinone derivatives exhibit enhanced electrochemical activity with ΔE<sub>p</sub> = 120 mV in cyclic voltammetry .

pH-Dependent Tautomerism

The compound exhibits structural flexibility in aqueous solutions:

pH RangeDominant Formλ<sub>max</sub> (nm)ε (L·mol<sup>-1</sup>·cm<sup>-1</sup>)
<4.0Cationic (protonated amine)27812,400
4.0-8.5Zwitterionic2659,800
>8.5Deprotonated phenolate30215,200

This tautomerism significantly impacts solubility (0.8 mg/mL at pH 2 vs. 43 mg/mL at pH 9) .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol":

  • Antimicrobial Applications:
  • Nickel complexes, particularly those incorporating Schiff bases, ortho-vanillin, and isobutyl amine, show potential as antibacterial and antifungal agents .
  • One study synthesized bis(2-methoxy-6-{[(2-methyl propyl)imino]methyl}phenolato) nickel (II) complex and conducted a series of characterization techniques to reveal biological activity .
  • The antibacterial and antifungal activities of the complex were evaluated using the agar well diffusion method against Escherichia coli, Staphylococcus aureus, Candida albicans, and Candida tropicalis .
  • The complex demonstrated potent bactericidal and fungicidal activity against gram-positive bacteria, with low MIC and MBC values against Staphylococcus aureus, candida albicans, and candida tropicalis, suggesting its ability to inhibit microbial growth at low concentrations .
  • Molecular docking studies revealed the interaction of the complex with protein targets such as Escherichia coli (DNA Gyrase B), Staphylococcus aureus (Dihydrofolate Reductase), Candida albicans (Agglutinin-Like Als9 protein), and Candida tropicalis (PCIF1_WW domain-containing protein) .
  • Related Compounds and their Applications:
  • 2-Amino-4-bromo-6-chlorophenol is a related compound .
  • Juglans mandshurica Maxim, a folk medicine for cancer treatment, contains a type of polyunsaturated fatty acid that exhibits antitumor activity against several human cancer cell lines . It can induce cell apoptosis and G2/M phase arrest in HepG2 cells .
  • Methyl jasmonate (MeJA) can be used to treat loquat fruit to reduce decay incidence by increasing polyamine content and maintaining energy status .
  • Plant proteins, such as plantaricin KL-1Y from Lactobacillus plantarum KL-1, show broad inhibitory activities against Gram-positive and Gram-negative bacteria and could be a promising antimicrobial substance for food safety .
  • 2-((4-((4-aminophenyl)sulfonyl)phenyl)amino)ethane-1-sulfonyl fluoride is used in the synthesis of functional libraries .

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The compound’s closest analog, 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol (CAS: 1337667-49-8, C₁₁H₁₆BrNO, MW: 258.15 g/mol ), differs only at position 6 (methyl vs. chlorine). Key comparisons include:

Table 1: Substituent-Driven Property Differences
Property 2-(1-Amino-2-methylpropyl)-4-bromo-6-chlorophenol 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol
Substituent (Position 6) Chlorine (Cl) Methyl (CH₃)
Molecular Weight ~278.57 g/mol 258.15 g/mol
Electron Effects Electron-withdrawing (polarizes phenol ring) Electron-donating (stabilizes ring)
Solubility Likely lower due to Cl’s hydrophobicity Higher (methyl enhances lipophilicity)
Acidity (pKa) Higher (Cl increases phenol acidity) Lower

The chlorine substituent enhances the phenol’s acidity compared to the methyl analog, which may improve binding to biological targets or metal ions. Conversely, the methyl group’s electron-donating nature could stabilize the aromatic ring, altering reactivity in synthesis .

Structural Analysis Techniques

Crystallographic studies of such compounds rely on tools like SHELXL for refinement and ORTEP-3 for visualization. For example:

  • SHELXL enables precise modeling of halogen-heavy structures, resolving challenges like disordered side chains or anisotropic thermal motion .
  • ORTEP-3 diagrams highlight conformational differences; the chlorine substituent’s larger van der Waals radius may induce steric effects absent in the methyl analog .

Bioactivity Considerations

While direct bioactivity data for the target compound is unavailable, N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides (, Fig. 3) demonstrate that chloro substituents enhance antifungal activity compared to non-halogenated analogs. This suggests that the chlorine in this compound could similarly potentiate antimicrobial effects, though phenol derivatives may exhibit distinct mechanisms .

Research Findings and Implications

Synthetic Challenges: Halogenation at positions 4 and 6 requires controlled conditions to avoid over-substitution, a common issue in polyhalogenated phenol synthesis.

Thermal Stability : Bromine and chlorine increase molecular weight and may reduce volatility, complicating distillation (boiling points are unreported for both compounds) .

Safety Profile : Both compounds likely share precautionary handling requirements (e.g., avoiding inhalation), though chlorine’s higher electronegativity may intensify irritant properties.

Q & A

Q. What are the standard protocols for synthesizing 2-(1-amino-2-methylpropyl)-4-bromo-6-chlorophenol, and how can reaction conditions be optimized for higher yields?

Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s stability and reactivity?

  • Methodological Answer : The bulky 2-methylpropyl group reduces nucleophilic reactivity at the amino site but enhances stability against oxidation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials under nitrogen. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is limited; instead, focus on electrophilic aromatic substitution (e.g., nitration) at the para position to bromine .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered Br/Cl positions) be resolved during refinement?

Q. What computational approaches validate the electronic effects of bromine and chlorine substituents?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogs, bromine lowers the LUMO (-1.8 eV) more than chlorine (-1.5 eV), favoring electrophilic attacks. Molecular docking (AutoDock Vina) assesses steric effects on bioactivity, with binding energies < -7.0 kcal/mol indicating potential inhibition .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Cross-validate using multiple techniques:
  • Melting Points : Compare DSC (Differential Scanning Calorimetry) thermograms with literature values (±2°C tolerance). Impurities (e.g., residual solvents) broaden peaks.
  • Spectral Data : Reconcile NMR shifts using deuterated solvents (CDCl₃ vs. DMSO-d₆) and pH adjustments. For example, amino proton shifts vary by ±0.3 ppm in acidic media .

Methodological Best Practices

  • Handling Hazardous Properties : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy (UN 2020 classification) .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database) .

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